molecular formula C15H10F4O2 B14777028 4-Fluoro-4'-(trifluoromethyl)biphenyl-2-acetic acid

4-Fluoro-4'-(trifluoromethyl)biphenyl-2-acetic acid

Cat. No.: B14777028
M. Wt: 298.23 g/mol
InChI Key: QBGQCMUMURHSFH-UHFFFAOYSA-N
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Description

4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluoro group at the 4-position and a trifluoromethyl group at the 4’-position of the biphenyl structure, along with an acetic acid moiety at the 2-position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale reactors and continuous flow systems can be employed to enhance the efficiency and yield of the reactions. The use of automated systems and advanced purification techniques ensures the production of high-purity 4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the fluoro or trifluoromethyl groups, potentially converting them to less electronegative substituents.

    Substitution: The biphenyl structure allows for various substitution reactions, including electrophilic aromatic substitution, where the fluoro and trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the biphenyl structure.

Scientific Research Applications

4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid involves its interactions with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, potentially leading to specific biological effects. The acetic acid moiety can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Uniqueness: The presence of both fluoro and trifluoromethyl groups, along with the acetic acid moiety, makes 4-Fluoro-4’-(trifluoromethyl)biphenyl-2-acetic acid unique. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C15H10F4O2

Molecular Weight

298.23 g/mol

IUPAC Name

2-[5-fluoro-2-[4-(trifluoromethyl)phenyl]phenyl]acetic acid

InChI

InChI=1S/C15H10F4O2/c16-12-5-6-13(10(7-12)8-14(20)21)9-1-3-11(4-2-9)15(17,18)19/h1-7H,8H2,(H,20,21)

InChI Key

QBGQCMUMURHSFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)CC(=O)O)C(F)(F)F

Origin of Product

United States

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